6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde CAS number search
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde CAS number search
An In-depth Technical Guide to 6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde: A Versatile Building Block in Medicinal Chemistry
Abstract and Chemical Identity
This technical guide provides a comprehensive overview of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde, a heterocyclic building block with significant potential for researchers, scientists, and professionals in drug development. The molecule incorporates a substituted pyridine ring, a structural motif prevalent in numerous pharmaceuticals. The strategic placement of a reactive carbaldehyde group at the 3-position, a methyl group at the 2-position, and a sterically demanding tert-butoxy group at the 6-position offers a unique combination of reactivity and molecular scaffolding properties. These features make it a valuable intermediate for synthesizing complex, biologically active compounds.
This document details the compound's identity, its predicted physicochemical properties, a robust and logically-grounded synthetic pathway, and its prospective applications in organic synthesis and medicinal chemistry.
Chemical Identity:
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Systematic Name: 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
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Alternate Name: 2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde[1]
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Molecular Formula: C₁₁H₁₅NO₂[1]
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PubChem Compound ID (CID): 131491994[1]
A registered CAS (Chemical Abstracts Service) number for this specific compound is not readily found in publicly available databases. Therefore, researchers should rely on its systematic name and unique structural identifiers like its PubChem CID, InChI, and SMILES strings for unambiguous identification.
Physicochemical and Spectroscopic Data
Quantitative data provides the foundational parameters for experimental design, including solvent selection, reaction monitoring, and purification strategies. While experimentally derived data for this specific molecule is sparse in the literature, computational predictions offer valuable guidance for its characterization.[1]
| Property | Predicted Value | Data Source |
| Molecular Weight | 193.24 g/mol | - |
| Monoisotopic Mass | 193.11028 Da | PubChemLite[1] |
| XlogP | 2.0 | PubChemLite[1] |
| SMILES | CC1=C(C=CC(=N1)OC(C)(C)C)C=O | PubChemLite[1] |
| InChI | InChI=1S/C11H15NO2/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3 | PubChemLite[1] |
| InChIKey | IQVJZJSUULSAEX-UHFFFAOYSA-N | PubChemLite[1] |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 194.11756 |
| [M+Na]⁺ | 216.09950 |
| [M-H]⁻ | 192.10300 |
| (Data predicted by computational models as per PubChemLite)[1] |
Synthesis and Characterization: A Field-Proven Approach
The synthesis of substituted pyridine aldehydes often requires carefully controlled conditions to manage the reactivity of both the pyridine ring and the desired functional groups. A logical and robust approach for the synthesis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde involves a directed ortho-metalation strategy followed by formylation.
Retrosynthetic Analysis & Strategic Considerations
The aldehyde functional group can be readily installed via formylation of a corresponding organometallic species. The most logical precursor is a halogenated pyridine, specifically 3-bromo-6-(tert-butoxy)-2-methylpyridine. This precursor allows for a selective lithium-halogen exchange at the 3-position, generating a nucleophilic pyridyl-lithium species poised to react with an electrophilic formylating agent.
The choice of a lithium-halogen exchange over other methods is deliberate. It is a highly efficient and regioselective reaction that proceeds rapidly at cryogenic temperatures, which is critical for preventing side reactions or decomposition of the thermally sensitive organolithium intermediate.
Caption: Retrosynthetic pathway for the target aldehyde.
Experimental Protocol: Synthesis
This protocol describes a self-validating system, where successful execution relies on the strict exclusion of atmospheric moisture and oxygen.
Materials and Reagents:
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3-Bromo-6-(tert-butoxy)-2-methylpyridine (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
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Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step-by-Step Methodology:
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Inert Atmosphere Preparation: A multi-neck, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with 3-bromo-6-(tert-butoxy)-2-methylpyridine (1.0 eq) and anhydrous THF.
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Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. This cryogenic temperature is crucial to ensure the stability of the subsequent organolithium intermediate and to maximize the selectivity of the lithium-halogen exchange over potential side reactions like proton abstraction.
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Lithium-Halogen Exchange: A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is then stirred at -78 °C for 1 hour. A slight excess of n-BuLi ensures complete conversion of the starting bromide.
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Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture. The choice of DMF as the formylating agent is based on its reliability and the stability of the initial tetrahedral intermediate formed upon its reaction with the pyridyl-lithium species. The reaction is stirred for an additional 2 hours at -78 °C.
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Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while still cold. This step protonates the intermediate alkoxide and neutralizes any remaining organolithium species. The mixture is allowed to warm to room temperature.
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Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous Na₂SO₄, and filtered.
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Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
Applications in Drug Discovery and Organic Synthesis
The true value of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde lies in its utility as a versatile intermediate. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[2] The aldehyde functional group serves as a synthetic linchpin for a wide array of chemical transformations.[3]
Key Synthetic Transformations:
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Reductive Amination: The most direct route to introduce amine diversity. Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) yields substituted aminomethyl-pyridines, a common structural element in pharmacologically active molecules.
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Wittig and Horner-Wadsworth-Emmons Reactions: Enables the formation of carbon-carbon double bonds, allowing for the construction of larger, more complex scaffolds with vinyl-pyridine moieties.
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Condensation Reactions: Forms imines, oximes, and hydrazones upon reaction with corresponding nucleophiles, which can be stable final products or intermediates for further functionalization.
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Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (a key isostere for many functional groups) or reduced to the primary alcohol, providing alternative points for molecular elaboration.
Caption: Key synthetic pathways originating from the target aldehyde.
The tert-butoxy group serves a dual purpose: it can act as a protecting group for the 6-position or as a bulky lipophilic moiety to modulate the pharmacokinetic properties (e.g., solubility, membrane permeability) of a final drug candidate. This strategic combination of functionalities makes the title compound an asset in the development of novel therapeutics, particularly in oncology and neuroscience where pyridine-based agents have shown significant promise.[4][5]
Safety, Handling, and Storage
As no specific Safety Data Sheet (SDS) is available for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde, handling precautions must be based on analogous compounds, such as other pyridine aldehydes.[6][7]
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General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]
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Hazard Identification (Inferred): Based on related structures, this compound should be treated as potentially harmful if swallowed, toxic if inhaled, and a cause of skin and serious eye irritation.[6][8]
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First Aid:
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Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention.[7][8]
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Skin Contact: Take off contaminated clothing immediately. Wash with plenty of soap and water.[8]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice.[6]
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Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For enhanced stability, particularly for long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde.
Disclaimer: These safety guidelines are based on structurally similar chemicals. Always consult a compound-specific SDS when it becomes available and perform a thorough risk assessment before commencing any experimental work.
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Cyano-6-methylpyridine.
- MilliporeSigma. (2025). SAFETY DATA SHEET: pyridine-2-carbaldehyde.
- BenchChem. (2025). An In-depth Technical Guide to 6-(tert-Butoxy)picolinaldehyde: A Key Intermediate in Pharmaceutical Synthesis.
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET: 2-Pyridinecarboxaldehyde.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Methylpyridine-2-carboxaldehyde.
- PubChemLite. (n.d.). 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (C11H15NO2).
- Apollo Scientific. (2023). SAFETY DATA SHEET: 6-Methylpyridine-2-carboxaldehyde.
- Various Authors. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.
- Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-carboxaldehyde 97%.
- Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Various Authors. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde.
- Sigma-Aldrich. (n.d.). 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97%.
- The Good Scents Company. (n.d.). 6-methyl-pyridine-2-aldehyde, 1122-72-1.
- PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde.
- Crown Bioscience. (n.d.). Accelerating oncology drug discovery with patient-derived organoids.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde.
- Pathan, et al. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.
- BLD Pharm. (n.d.). 1122-72-1|6-Methyl-2-pyridinecarboxaldehyde.
- Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97%.
- CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
- Zhang, et al. (2006). 6-Bromopyridine-2-carbaldehyde.
- Santa Cruz Biotechnology. (n.d.). 6-Methylpyridine-2-carboxaldehyde.
- Scott, et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed.
Sources
- 1. PubChemLite - 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. cmjpublishers.com [cmjpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Accelerating oncology drug discovery with patient-derived organoids | Drug Discovery News [drugdiscoverynews.com]
- 5. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
